molecular formula C10H14N4O2 B3302435 (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine CAS No. 916791-13-4

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine

Cat. No. B3302435
CAS RN: 916791-13-4
M. Wt: 222.24 g/mol
InChI Key: NMDKAARFIHULQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine, also known as MRS5698, is a selective agonist for the G protein-coupled receptor 88 (GPR88). This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine acts as a selective agonist for GPR88, which is a G protein-coupled receptor. When this compound binds to GPR88, it activates a signaling cascade that ultimately leads to the modulation of neuronal activity in the striatum. The exact mechanism by which this compound modulates dopaminergic neurons is not fully understood, but it is thought to involve the regulation of dopamine release and uptake.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of dopaminergic neurons in the striatum, which has implications for the treatment of Parkinson's disease and drug addiction. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine in lab experiments is its selectivity for GPR88, which allows for more precise modulation of neuronal activity in the striatum. However, one limitation is that the exact mechanism by which this compound modulates dopaminergic neurons is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine. One area of interest is the potential therapeutic applications of this compound in the treatment of Parkinson's disease and drug addiction. Another area of interest is the development of more selective agonists for GPR88, which may have fewer off-target effects. Additionally, further research is needed to fully understand the mechanism by which this compound modulates dopaminergic neurons in the striatum.

Scientific Research Applications

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine has been studied extensively for its potential applications in neuroscience research. GPR88, the receptor that this compound selectively activates, is predominantly expressed in the striatum of the brain, a region that is involved in motor control and reward processing. Studies have shown that this compound can modulate the activity of dopaminergic neurons in the striatum, which has implications for the treatment of Parkinson's disease and drug addiction.

properties

IUPAC Name

5-nitro-N-piperidin-3-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKAARFIHULQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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